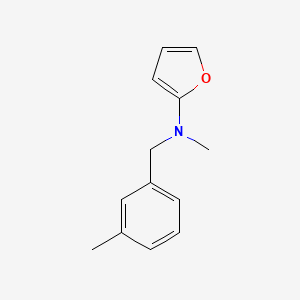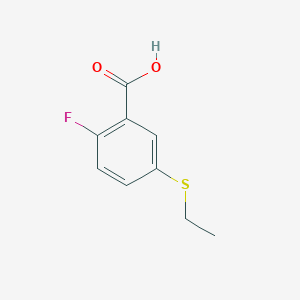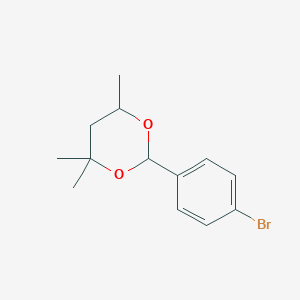
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound characterized by the presence of a bromophenyl group attached to a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxane derivatives.
Oxidation: Formation of 4-bromophenyl ketones or acids.
Reduction: Formation of 4-phenyl-4,4,6-trimethyl-1,3-dioxane.
科学研究应用
2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of an acetic acid moiety.
4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups linked by a benzoate ester.
Thiazole derivatives: Contain a bromophenyl group attached to a thiazole ring, exhibiting different biological activities.
Uniqueness: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its combination of a bromophenyl group with a dioxane ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H17BrO2/c1-9-8-13(2,3)16-12(15-9)10-4-6-11(14)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
SEXWVOHXTNRVCG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(OC(O1)C2=CC=C(C=C2)Br)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



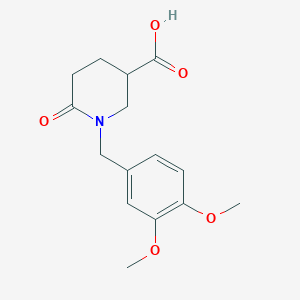

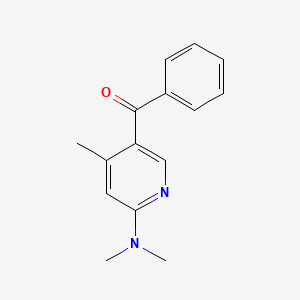
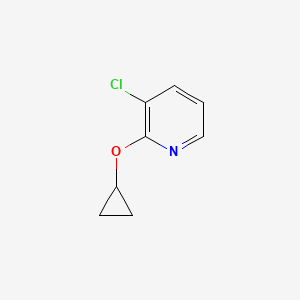
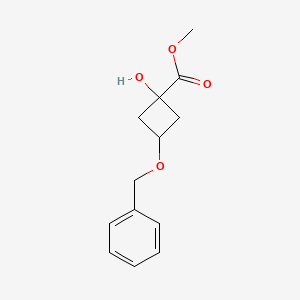
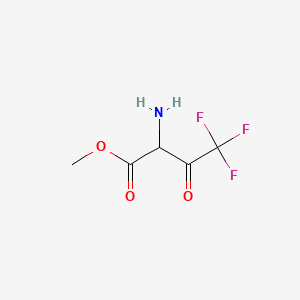
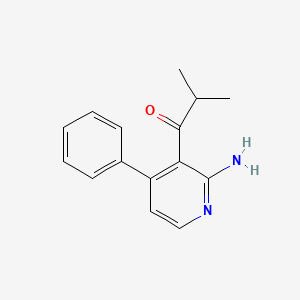
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
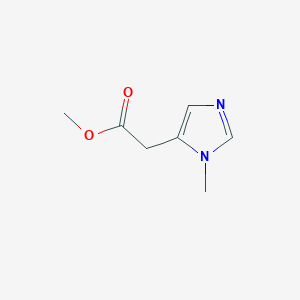
![3-[(2-Methylpropyl)sulfanyl]azetidine hydrochloride](/img/structure/B13001673.png)
